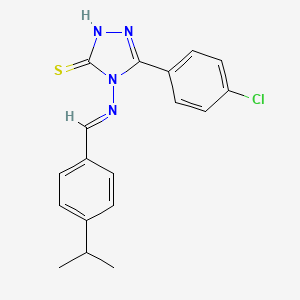
(E)-5-(4-chlorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(4-chlorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C18H17ClN4S and its molecular weight is 356.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-5-(4-chlorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol belongs to the class of 1,2,4-triazole derivatives, which have garnered attention due to their diverse biological activities. This article delves into the biological activity of this specific triazole derivative, focusing on its pharmacological properties, synthesis methods, and potential applications in medicine.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with 4-isopropylbenzylamine in the presence of a suitable solvent and catalyst. Characterization is performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the compound.
Antimicrobial Activity
- Antibacterial Properties : Several studies have indicated that 1,2,4-triazole derivatives exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- Antifungal Effects : The antifungal activity of triazole derivatives has also been documented. In vitro studies reveal that these compounds can inhibit the growth of fungi such as Candida albicans, making them potential candidates for antifungal therapies .
Anticancer Activity
Recent research highlights the anticancer potential of triazole compounds. For example:
- Cytotoxicity Against Cancer Cell Lines : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HT29 (colon cancer). Results indicate that it exhibits significant cytotoxic effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
- Mechanistic Studies : The anticancer properties are often linked to the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, some triazole derivatives have been identified as inhibitors of phospholipid-dependent kinase 1 .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is influenced by their structural components. Key factors include:
- Substituents on the Triazole Ring : The presence of electron-withdrawing groups like chlorophenyl enhances antimicrobial activity.
- Alkyl Substituents : Isopropyl groups may contribute to increased lipophilicity, improving cellular uptake and bioavailability .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated a series of 1,2,4-triazole derivatives for their antimicrobial properties. The results showed that compounds with a methoxyphenyl fragment exhibited the highest activity against Staphylococcus aureus .
- Cytotoxicity Assessment : In a comparative study, various triazole derivatives were assessed for their cytotoxic effects on HT29 cells. The compound demonstrated notable cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutic agents .
Data Summary
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4S/c1-12(2)14-5-3-13(4-6-14)11-20-23-17(21-22-18(23)24)15-7-9-16(19)10-8-15/h3-12H,1-2H3,(H,22,24)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZWBLSWYBBVPC-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














